4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Overview
Description
4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine is a chemical compound with the empirical formula C8H12ClN3 . It is a solid substance and is part of the class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine can be represented by the SMILES stringClC1=CC(CC)=NC(N(C)C)=N1
. The InChI key for this compound is RAASKXZZDRRVPI-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis of Thiazolo[5,4-d]pyrimidines with Molluscicidal Properties In the synthesis of thiazolo[5,4-d]pyrimidines, a mixture of ethyl chloroformate/DMF was utilized for the ring closure of related precursors, leading to compounds with potential molluscicidal properties against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).
Catalysis in Olefin Oligomerization Research into nickel MCM-41 complexes with β-diimine ligands, including those derived from chloropropyltrimethoxysilane, has shown applications in ethylene and propylene oligomerization. These studies contribute to understanding both homogeneous and heterogeneous catalyst systems in olefin oligomerization processes (Rossetto et al., 2015).
Ring Transformations in Chemical Synthesis Investigations into the reactions of heterocyclic halogeno compounds, including 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine, with nucleophiles have revealed ring transformations that result in the formation of different heterocyclic structures, further expanding the utility of this compound in synthetic organic chemistry (Plas et al., 2010).
Antiangiogenic Properties in Drug Discovery A docking study explored synthetic compounds derived from 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine for their antiangiogenic properties, with some compounds showing significant binding energy and theoretical promise as potent antiangiogenic agents (Jafar & Hussein, 2021).
Antifungal Effects Against Important Types of Fungi Research on derivatives of 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine has indicated their potential as antifungal agents. Studies on synthesized compounds showed promising biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting these derivatives could be developed into useful antifungal agents (Jafar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-4-6-5-7(9)11-8(10-6)12(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASKXZZDRRVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604644 | |
Record name | 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |
CAS RN |
71406-66-1 | |
Record name | 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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